8,8-Dimethyl-2-azaspiro[4.5]decan-3-one
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic systems are bicyclic organic compounds where two rings are connected through a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensionality that is highly desirable in drug design. Unlike flat, aromatic systems, the rigid, non-planar nature of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to improved interactions with biological targets like proteins and enzymes.
The introduction of a spirocyclic scaffold into a molecule can significantly influence its physicochemical properties. Key advantages include:
Increased three-dimensionality (3D) character : This can enhance binding affinity and selectivity for a biological target.
Improved solubility and metabolic stability : The higher fraction of sp3-hybridized carbon atoms in spirocycles often leads to better pharmacokinetic profiles.
Conformational rigidity : The locked conformation of spirocyclic systems can reduce the entropic penalty upon binding to a receptor, potentially increasing potency.
These attributes make spirocyclic scaffolds valuable motifs in the development of novel therapeutics across various disease areas.
Overview of Azaspiro[4.5]decane Core Architectures
Derivatives of the azaspiro[4.5]decane core have been explored for various therapeutic applications. For instance, compounds incorporating the 2,8-diazaspiro[4.5]decan-1-one moiety have been identified as potent inhibitors of RIPK1 kinase, a target for inflammatory diseases. nih.gov Similarly, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and investigated as inhibitors of the mitochondrial permeability transition pore. nih.gov These examples highlight the versatility of the azaspiro[4.5]decane scaffold in medicinal chemistry.
Research Landscape of Spiro-Lactam Structures
Spiro-lactams are a subclass of spirocyclic compounds that incorporate a lactam (a cyclic amide) ring. The lactam moiety is a well-known pharmacophore, most famously found in penicillin and other beta-lactam antibiotics. The fusion of a lactam ring in a spirocyclic system combines the structural benefits of the spiro core with the biological relevance of the lactam functional group.
The synthesis of spiro-lactams can be challenging due to the steric hindrance around the quaternary spiro carbon. digitellinc.com However, various synthetic methodologies have been developed to access these complex structures, including intramolecular cyclizations and cycloaddition reactions. rsc.orgugent.be Research into spiro-lactams is active, with studies focusing on the synthesis of novel derivatives and the evaluation of their biological activities, which span from antimicrobial to anticancer properties. Spiro-γ-lactams (containing a five-membered lactam ring), such as 2-azaspiro[4.5]decan-3-one, are of particular interest due to their presence in a range of bioactive natural products and their utility as synthetic building blocks. rsc.org
A Detailed Profile of 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one
While the broader class of 2-azaspiro[4.5]decan-3-ones has been a subject of study, specific and detailed research on the 8,8-dimethyl derivative is not extensively documented in publicly available literature. The following sections provide a theoretical and predictive overview of this compound based on the known chemistry of related structures.
Chemical Structure and Properties
The defining feature of this compound is the presence of two methyl groups on the C8 carbon of the cyclohexane (B81311) ring. This gem-dimethyl substitution is expected to have a significant impact on the molecule's conformation and physical properties.
Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO |
| Molecular Weight | 181.28 g/mol |
| XLogP3 | ~2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Note: These values are estimations based on the structure and may differ from experimental values.
Synthesis
A plausible synthetic route to this compound could involve a multi-step sequence starting from 4,4-dimethylcyclohexanone (B1295358). A common strategy for constructing such spiro-γ-lactams is the Strecker synthesis followed by hydrolysis and cyclization, or a related pathway.
A hypothetical synthetic pathway could be:
Cyanohydrin Formation: Reaction of 4,4-dimethylcyclohexanone with a cyanide source.
Aminonitrile Formation: Subsequent reaction with an amine source.
Hydrolysis and Cyclization: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular cyclization to form the lactam ring.
Alternative modern synthetic methods, such as transition-metal-catalyzed carbonylation and cyclization reactions, could also potentially be employed to construct this spirocyclic system.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups at C8. The protons on the cyclohexane ring would appear as multiplets, and the protons on the lactam ring would also show distinct signals. A broad singlet corresponding to the N-H proton of the lactam would also be present.
¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon of the lactam at the downfield end of the spectrum. The quaternary spiro carbon and the C8 carbon bearing the two methyl groups would also have characteristic chemical shifts. The two methyl carbons would appear as a single signal.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C3) | 175-180 |
| Spiro (C5) | 45-55 |
| C8 | 30-35 |
| -CH₃ | 25-30 |
Note: These are approximate chemical shift ranges and can be influenced by solvent and other experimental conditions.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the functional groups present, primarily the lactam. The lactam ring can undergo hydrolysis under acidic or basic conditions to open the ring. The N-H bond can be deprotonated with a strong base, allowing for alkylation or acylation at the nitrogen atom. The carbonyl group can be reduced to an alcohol.
Given the interest in spirocyclic scaffolds in drug discovery, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. The gem-dimethyl group can provide a specific conformational lock and increase the lipophilicity of one part of the molecule, which could be exploited in the design of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
8,8-dimethyl-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)3-5-11(6-4-10)7-9(13)12-8-11/h3-8H2,1-2H3,(H,12,13) |
InChI Key |
OQENIJBCSUDPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC(=O)NC2)C |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are fundamental in piecing together the molecular puzzle, offering insights into the connectivity and chemical environment of atoms within the molecule.
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific NMR data for 8,8-dimethyl-2-azaspiro[4.5]decan-3-one are not extensively reported in the literature, analysis of the closely related 2-azaspiro[4.5]decan-3-one provides a solid foundation for its structural elucidation. For this parent compound, characteristic ¹H NMR signals have been identified at approximately δ 3.24 ppm and δ 2.28 ppm. The signal at 3.24 ppm can be attributed to the methylene (B1212753) protons adjacent to the nitrogen atom (C1-H₂), while the signal at 2.28 ppm likely corresponds to the methylene protons adjacent to the carbonyl group (C4-H₂).
For this compound, the presence of the gem-dimethyl group at the C8 position would introduce a characteristic singlet in the ¹H NMR spectrum, likely in the upfield region (around δ 1.0-1.2 ppm), integrating to six protons. The signals for the cyclohexyl protons would be expected between δ 1.2 and 1.8 ppm.
A comprehensive ¹³C NMR analysis would be expected to show distinct signals for each carbon atom, including the quaternary spiro-carbon (C5), the carbonyl carbon (C3), and the carbons of the cyclohexyl and pyrrolidinone rings. The gem-dimethyl group would present a unique signal for the two methyl carbons and the quaternary C8 carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C1-H₂ | ~3.2 | Triplet |
| C4-H₂ | ~2.3 | Triplet |
| Cyclohexyl Protons | 1.2 - 1.8 | Multiplet |
| C8-(CH₃)₂ | 1.0 - 1.2 | Singlet |
Note: This table is based on theoretical predictions and data from the unsubstituted analogue.
Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption bands would be indicative of the lactam functionality. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ due to the C=O (amide I) stretching vibration. Another significant band would be the N-H stretching vibration, which typically appears as a broad peak in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups (cyclohexyl and methyl) would be observed around 2850-3000 cm⁻¹. While a publicly available spectrum for the specific dimethylated compound is not available, data for the parent compound, 2-azaspiro[4.5]decan-3-one, is noted to exist, which would confirm these characteristic lactam peaks.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3400 |
| C=O (Lactam) | Stretch | 1650 - 1700 |
| C-H (sp³) | Stretch | 2850 - 3000 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-azaspiro[4.5]decan-3-one, high-resolution mass spectrometry has determined a precursor ion [M+H]⁺ at an m/z of 154.1226, which corresponds to the molecular formula C₉H₁₅NO. The fragmentation of this spiro-lactam would likely involve initial cleavage of the pyrrolidinone ring. Common fragmentation pathways could include the loss of CO, followed by further degradation of the ring structures.
For this compound, the molecular ion peak would be expected at an m/z corresponding to the molecular formula C₁₁H₁₉NO. The fragmentation pattern would be influenced by the gem-dimethyl group on the cyclohexane (B81311) ring. A characteristic fragmentation would be the loss of a methyl radical (•CH₃) leading to a significant [M-15]⁺ peak. Another prominent fragmentation pathway could involve the cleavage of the cyclohexane ring, driven by the stability of the resulting carbocations.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | m/z (Predicted) | Description |
|---|---|---|
| [M]⁺• | 181 | Molecular Ion |
| [M-CH₃]⁺ | 166 | Loss of a methyl radical |
| [M-C₄H₉]⁺ | 124 | Loss of a tert-butyl radical from cyclohexane ring cleavage |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides the most definitive evidence of molecular structure, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers in a crystalline solid. For the parent compound, 2-azaspiro[4.5]decan-3-one, a crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 217736. This indicates that its solid-state conformation, including the precise geometry of both the cyclohexane and pyrrolidinone rings and the nature of intermolecular interactions like hydrogen bonding, has been unequivocally determined.
While the specific crystallographic data for this compound is not available, the existing structure of the parent compound serves as an excellent model. The introduction of the gem-dimethyl group at the C8 position would be expected to influence the packing of the molecules in the crystal lattice and could potentially alter the preferred conformation of the cyclohexane ring to minimize steric strain.
Dynamic Conformational Studies
The spiro[4.5]decane system is not rigid and undergoes dynamic conformational changes, most notably ring inversion of the six-membered ring.
The cyclohexane ring in the spiro[4.5]decane framework is expected to adopt a chair conformation to minimize angular and torsional strain. This chair conformation can undergo a "ring flip" to an alternative chair conformation. In the parent 2-azaspiro[4.5]decan-3-one, the two chair conformations are energetically equivalent.
However, in this compound, the gem-dimethyl substitution at C8 significantly impacts this dynamic process. The two methyl groups will occupy one axial and one equatorial position in any given chair conformation. Upon ring inversion, their positions would be interchanged. Unlike a mono-substituted cyclohexane, where there is a strong energetic preference for the substituent to be in the equatorial position, the energetic difference between the two chair forms of an 8,8-dimethyl substituted system is nullified as there is always one axial and one equatorial methyl group. The primary effect of the gem-dimethyl group is an increase in the energetic barrier to ring inversion due to steric hindrance during the transition through the higher-energy boat or twist-boat conformations. This would result in a slower rate of ring inversion compared to the unsubstituted analogue.
Computational Modeling of Conformational Dynamics
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the computational modeling of the conformational dynamics for this compound. While computational methods such as Density Functional Theory (DFT) and molecular dynamics are standard approaches for analyzing the conformational landscapes of cyclic and spirocyclic systems, dedicated research on this particular compound appears to be unavailable in published literature.
Computational studies on analogous spirocyclic lactams have been performed to understand their structural preferences and energy profiles. For instance, high-level ab initio methods have been used to predict that certain spiro β-lactams adopt a β-turn secondary structure in solution, a conformation stabilized by strong intramolecular hydrogen bonds. Such studies provide insight into the likely conformational features that could be relevant to this compound, including the puckering of the cyclohexane ring and the orientation of the lactam moiety. However, without specific computational data for the target molecule, any discussion on its conformational dynamics remains speculative.
Future computational research on this compound would likely involve:
Conformational Searching: Utilizing systematic or stochastic search algorithms to identify low-energy conformers.
Geometry Optimization and Energy Calculation: Employing quantum mechanical methods to determine the stable geometries and relative energies of these conformers.
Analysis of Interconversion Pathways: Mapping the potential energy surface to understand the energy barriers between different conformations.
Structure Activity Relationship Sar Studies of 8,8 Dimethyl 2 Azaspiro 4.5 Decan 3 One Derivatives
Impact of Substituent Modifications on Molecular Interactions
Systematic modifications of the substituents on the 2-azaspiro[4.5]decan-3-one core have been shown to significantly influence receptor binding and functional activity. Studies on analogous spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, provide a strong basis for understanding these relationships.
In a series of compounds designed as M1 muscarinic agonists, the parent compound 2,8-dimethyl-1-oxa-8-azaspiro researchgate.netresearchgate.netdecan-3-one exhibited potent but non-selective muscarinic activity. nih.gov However, systematic modifications led to derivatives with improved selectivity for M1 receptors over M2 receptors. nih.gov For instance, the introduction of a 2-ethyl group, a 3-methylene group, or a 3-oxime analogue resulted in preferential affinity for M1 receptors. nih.gov
Similarly, in a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, the 2,8-dimethyl derivative (6a) showed high affinity for both M1 and M2 receptors. documentsdelivered.com Altering the methyl group at the N2 position was found to increase the selectivity for M1 over M2 receptors, although this often came at the cost of a loss in M1 agonistic or antiamnesic activity. documentsdelivered.com These findings underscore the sensitivity of the receptor-ligand interaction to small structural changes on the spirocyclic scaffold.
The following table summarizes the effects of key substituent modifications on related azaspiro[4.5]decane derivatives.
| Parent Scaffold | Modification | Effect on Activity | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 2-ethyl substitution | Preferential affinity for M1 over M2 receptors | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 3-methylene substitution | Preferential affinity for M1 over M2 receptors | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 3-oxime substitution | Preferential affinity for M1 over M2 receptors | nih.gov |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Alteration of N2-methyl group | Increased M1/M2 selectivity, but loss of agonist activity | documentsdelivered.com |
Spirocyclic Core Variations and Their Influence on Binding Affinity
Modifying the spirocyclic core itself, for example by introducing heteroatoms, has a profound impact on the compound's properties and biological targets. The replacement of carbon atoms with nitrogen or oxygen within the spiro[4.5]decane skeleton can alter the molecule's geometry, basicity, and hydrogen bonding capacity, thereby influencing its binding affinity. researchgate.netresearchgate.net
For instance, the bioisosteric replacement of a piperidine (B6355638) group with a 2-azaspiro[3.3]heptane unit has been shown to lower lipophilicity (LogD), a key parameter in drug design. researchgate.net The introduction of additional nitrogen atoms into the core, creating a 1,4,8-triazaspiro[4.5]decan-2-one framework, led to the development of potent inhibitors of the mitochondrial permeability transition pore (mPTP). researchgate.net Modeling studies for these triaza-spiro derivatives suggest a binding site at the interface between the c8-ring and subunit a of ATP synthase, rationalizing the observed SAR. researchgate.net
Furthermore, the strategic placement of an oxygen atom to create 1-oxa-2,8-diazaspiro[4.5]decan-3-ones was explored for M1 muscarinic agonism. documentsdelivered.com However, replacing the oxygen atom at the 1-position with a basic nitrogen atom to form a 1,2,8-triazaspiro[4.5]-decan-3-one resulted in a compound with only low affinity for M1 receptors, suggesting that a basic nitrogen is not well-tolerated at this position for M1 binding. documentsdelivered.com
The table below illustrates how variations in the spirocyclic core lead to different biological activities.
| Spirocyclic Core | Biological Target / Activity | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | M1 muscarinic agonists | nih.gov |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | M1/M2 muscarinic receptor binding | documentsdelivered.com |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Mitochondrial permeability transition pore (mPTP) inhibitors | researchgate.net |
| 2-Oxa-7-azaspiro[4.5]decane | General spirocyclic framework for bioactive compounds | researchgate.net |
Investigation of Stereochemical Effects on Activity
The three-dimensional arrangement of atoms in spirocyclic compounds is a critical determinant of their biological activity. The stereochemistry of 8,8-dimethyl-2-azaspiro[4.5]decan-3-one derivatives can significantly affect their interaction with chiral biological targets like receptors and enzymes.
Research on muscarinic agonist derivatives of 1-oxa-8-azaspiro[4.5]decane provides a clear example of this principle. nih.gov The optical resolution of two potent compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was performed to evaluate the activity of individual enantiomers. nih.gov While the eudismic ratios (the ratio of affinities of the enantiomers) for binding affinity were low, the M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov
| Compound | Isomer | Activity | Reference |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | (-)-isomer | Preferential M1 agonist activity | nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | (-)-(S)-isomer | Preferential M1 agonist activity | nih.gov |
Mechanistic Investigations of Molecular Interactions
Receptor Binding Modalities of Azaspiro[4.5]decan-3-one Scaffolds
The azaspiro[4.5]decane core is a versatile scaffold that has been incorporated into ligands targeting various receptors. The specific binding modality is highly dependent on the substitution pattern on the spirocyclic rings and the nitrogen atom.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists. For instance, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was synthesized and evaluated for its affinity for M1 and M2 muscarinic receptors. nih.gov While this compound showed potent muscarinic activity, it lacked selectivity. However, further modifications led to compounds with preferential affinity for M1 receptors. nih.gov This suggests that the 8-methyl substitution, and potentially a gem-dimethyl substitution at the same position, could influence receptor affinity and selectivity within the cholinergic system.
In a different context, amides derived from a 1-azaspiro[4.5]decane core have demonstrated potent and selective binding to µ-opioid receptors. nih.gov Although structurally distinct from a 2-azaspiro[4.5]decan-3-one, this finding highlights the capacity of the azaspiro[4.5]decane framework to orient substituents in a manner that facilitates specific interactions with G-protein coupled receptors. The conformational rigidity of the spirocyclic system is thought to be a key determinant of this selectivity. nih.gov
The table below summarizes the receptor binding data for representative azaspiro[4.5]decane derivatives.
| Compound/Scaffold | Receptor Target | Key Findings |
| 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1/M2 | Potent but non-selective muscarinic agonist activity. nih.gov |
| 1-Azaspiro[4.5]decan-10-yl amides | Opioid (µ, δ, κ) | Showed potent and selective µ-opioid receptor binding. nih.gov |
Enzyme Inhibition and Activation Pathways
The 2-azaspiro[4.5]decan-3-one scaffold and its analogs have been explored as inhibitors of various enzymes. The lactam moiety within the structure can participate in hydrogen bonding and other interactions within an enzyme's active site.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as potential inhibitors of chitin (B13524) synthase (CHS), a crucial enzyme in fungal cell wall biosynthesis. nih.gov Several of these compounds exhibited significant inhibitory potency against CHS, with IC50 values in the micromolar range. nih.gov This indicates that the diazaspiro[4.5]decanone core can serve as a template for the development of antifungal agents by targeting key fungal enzymes.
Furthermore, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net These compounds are thought to exert their inhibitory effect by targeting the c subunit of the F1/FO-ATP synthase complex. nih.govresearchgate.net This interaction prevents the conformational changes that lead to pore opening, thereby protecting cells from ischemia/reperfusion injury. nih.govresearchgate.net
The inhibitory activities of these related scaffolds are presented in the table below.
| Compound/Scaffold | Enzyme/Target | Mechanism of Action |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Chitin Synthase (CHS) | Inhibition of fungal cell wall biosynthesis. nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | Mitochondrial Permeability Transition Pore (mPTP) / F1/FO-ATP synthase | Prevention of pore opening by binding to the c subunit of ATP synthase. nih.govresearchgate.net |
Modulation of Cellular Signaling Networks
By interacting with receptors and enzymes, azaspiro[4.5]decan-3-one derivatives can modulate various cellular signaling pathways.
The M1 muscarinic partial agonistic activity of certain 1-oxa-8-azaspiro[4.5]decane derivatives was evidenced by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This signaling cascade is a hallmark of M1 receptor activation and is implicated in cognitive processes, making these compounds of interest for neurodegenerative diseases. nih.gov
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta opioid receptor-selective agonists. researchgate.net These compounds were found to be G-protein-biased agonists with minimal β-arrestin recruitment. researchgate.net This signaling profile is considered advantageous as it may separate the therapeutic analgesic effects from the adverse effects associated with β-arrestin recruitment.
A summary of the signaling pathways modulated by related azaspiro[4.5]decane scaffolds is provided below.
| Compound/Scaffold | Modulated Pathway | Biological Context |
| 1-Oxa-8-azaspiro[4.5]decan-3-one derivatives | Phosphoinositide Hydrolysis | M1 muscarinic receptor agonism, potential for cognitive enhancement. nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | G-protein signaling (Delta Opioid Receptor) | Selective agonism with low β-arrestin recruitment, potential for analgesia with fewer side effects. researchgate.net |
Analysis of Nucleophilic and Electrophilic Reactivity in Biological Contexts
The reactivity of the 2-azaspiro[4.5]decan-3-one core is influenced by the functional groups present in its structure. The lactam moiety contains both a nucleophilic nitrogen (once deprotonated) and an electrophilic carbonyl carbon.
The carbonyl group of the lactam can be susceptible to nucleophilic attack by biological macromolecules, such as the side chains of amino acids in proteins. The gem-dimethyl substitution at the 8-position in 8,8-dimethyl-2-azaspiro[4.5]decan-3-one could sterically hinder the approach of nucleophiles to the spirocyclic core, potentially influencing its metabolic stability and reactivity.
While no specific studies on the nucleophilic and electrophilic reactivity of this compound in a biological context are available, the general reactivity of related structures can be inferred. For instance, the synthesis of various derivatives often involves reactions at the nitrogen of the lactam or transformations of the carbonyl group, indicating its accessibility to chemical reagents. The inherent reactivity of the scaffold would be a key determinant in its potential for covalent interactions with biological targets or its metabolic fate.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures.
DFT studies on related spirocyclic systems, such as dibenzo-1-azaspiro[4.5]decanes, have been used to rationalize the stereochemical outcomes of their synthesis. nih.gov Similar calculations for this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation. The outputs of these calculations would provide valuable data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is instrumental in calculating key electronic descriptors. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. While data for the target molecule is not published, a hypothetical DFT analysis would yield the values presented in the interactive table below, based on typical ranges for similar organic molecules.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | +1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule, influencing its solubility and interaction with polar molecules. |
| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
While no specific docking studies have been published for this compound, research on analogous spiro-lactam structures demonstrates their potential as inhibitors for various enzymes. For instance, spiro-β-lactams have been investigated for their anti-HIV and antiplasmodial activities. nih.gov In a hypothetical scenario, this compound could be docked into the active site of a target protein. The docking algorithm would explore various binding poses and score them based on a scoring function, which estimates the binding affinity.
The results of such a study would typically be presented in a table summarizing the binding energies and key interactions. The following interactive table illustrates the kind of data that would be generated from a hypothetical docking study against a generic kinase target.
| Parameter | Hypothetical Value/Description |
|---|---|
| Target Protein | Protein Kinase B (Akt) |
| Binding Affinity (kcal/mol) | -7.8 |
| Key Interacting Residues | Lys179, Glu228, Asp292 |
| Types of Interactions | Hydrogen bonds with the lactam carbonyl; hydrophobic interactions with the dimethylcyclohexane ring. |
In Silico Prediction of Molecular Interactions
In silico methods for predicting molecular interactions encompass a broader range of computational tools beyond docking, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These methods aim to predict the biological activity or specific interactions of a molecule based on its structural features.
For this compound, a pharmacophore model could be developed based on the structural features of known active compounds for a particular biological target. This model would define the essential spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings required for biological activity. The 2-azaspiro[4.5]decan-3-one scaffold possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), along with a bulky hydrophobic cyclohexane (B81311) ring, which are key features for molecular recognition.
QSAR models build a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a series of related 2-azaspiro[4.5]decan-3-one derivatives were synthesized and tested, a QSAR model could be developed to predict the activity of new, untested analogs, including this compound.
A summary of the predictable molecular interactions for this compound is presented in the interactive table below.
| Interaction Type | Structural Feature | Potential Interacting Partner |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Carbonyl oxygen or nitrogen in a protein backbone or side chain. |
| Hydrogen Bond Acceptor | Lactam C=O | Amide N-H or hydroxyl group in a protein side chain. |
| Hydrophobic Interactions | Dimethylcyclohexane ring | Nonpolar amino acid residues such as Leucine, Isoleucine, Valine. |
| Van der Waals Forces | Entire molecule | Close contacts with the protein surface. |
Conformational Energy Landscape Analysis
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains a cyclohexane ring, understanding its conformational landscape is crucial.
The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The spiro fusion to the lactam ring will influence the conformational preferences of the cyclohexane ring. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space to identify low-energy conformers.
A conformational energy landscape analysis for 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane has shown the importance of considering different ring orientations (chair, boat, and twist-boat) to explain experimental NMR data. nih.gov A similar analysis for this compound would involve rotating the single bonds and evaluating the energy of each resulting conformation. The results would be plotted as a Ramachandran-like plot or a potential energy surface, showing the energy as a function of key dihedral angles.
The key stable conformers and their relative energies, as would be predicted from such a study, are outlined in the interactive table below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Population (%) |
|---|---|---|---|
| Chair-1 | 0.0 | ~ +/- 60° | 95 |
| Twist-Boat | 5.5 | Variable | <5 |
| Chair-2 (after ring flip) | ~10 | ~ +/- 60° | <1 |
Chemical Applications and Derivatization Strategies
8,8-Dimethyl-2-azaspiro[4.5]decan-3-one as a Synthetic Building Block
The rigid framework and inherent functionalities of this compound make it an attractive starting point for the synthesis of more complex molecules. The presence of a lactam ring and a secondary amine provides reactive sites for a variety of chemical transformations.
Incorporation into Complex Molecular Architectures
The 2-azaspiro[4.5]decane skeleton is a recurring motif in a number of natural products and pharmacologically active compounds. researchgate.net The dimethyl substitution at the 8-position of this compound can offer steric hindrance that influences the stereochemical outcome of reactions, a desirable trait in the asymmetric synthesis of complex targets. The pyrrolidinone ring can be opened or modified to introduce new functionalities, allowing for its integration into larger, more intricate molecular designs.
Reactivity as a Versatile Organic Reagent
The reactivity of this compound is primarily centered around the lactam functionality. The nitrogen atom can be alkylated, acylated, or participate in coupling reactions, while the carbonyl group can undergo reduction or addition reactions. These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties for specific applications.
Development of Analog Libraries for Research Screening
The creation of compound libraries with diverse structures is a cornerstone of modern drug discovery. The this compound core serves as a valuable scaffold for the generation of such libraries. By systematically modifying the substituents on the pyrrolidinone and cyclohexane (B81311) rings, a large number of analogs can be synthesized. These libraries can then be screened against various biological targets to identify new lead compounds with potential therapeutic applications. For instance, related 1-oxa-8-azaspiro[4.5]decanes have been synthesized and assessed as M1 muscarinic agonists for potential use in treating dementia. nih.gov
Role in Precursor Synthesis for Advanced Compounds
The structural features of this compound make it a suitable precursor for the synthesis of more advanced compounds with specialized properties. For example, the lactam ring can be opened to yield a functionalized cyclohexane derivative, which can then be further elaborated into other complex structures. The gem-dimethyl group can act as a conformational lock, providing rigidity to the resulting molecules, a property that can be advantageous in the design of materials with specific three-dimensional arrangements.
Bioisosteric Replacement Studies of Azaspiro Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a drug candidate. Azaspiro scaffolds, in general, are considered as bioisosteres for more common cyclic structures like piperidine (B6355638) and piperazine. researchgate.netnih.gov The rigid nature of the spirocyclic system in this compound can lead to improved target selectivity and metabolic stability compared to more flexible ring systems. uniba.it Studies on related azaspirocycles have shown that they can effectively mimic the biological activity of established pharmacophores while offering novel intellectual property opportunities. researchgate.netnih.gov
Enhancement of Material Properties via Spirocyclic Integration
The incorporation of spirocyclic units into polymers and other materials can significantly influence their physical and chemical properties. The three-dimensional and rigid nature of the spiro center can disrupt chain packing in polymers, leading to increased solubility and amorphous character. In the context of this compound, its integration into a polymer backbone could potentially enhance thermal stability and modify mechanical properties. In the field of organic electronics, spiro compounds are utilized to create materials with improved charge transport and stability for applications in devices like perovskite solar cells. osti.govacs.org The specific properties that this compound could impart would depend on the nature of the polymer and the mode of incorporation.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via cyclization reactions, often involving Knoevenagel condensation or catalytic hydrogenation of precursors. Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm structural integrity .
- Data Validation : A purity threshold of ≥95% is typically enforced using HPLC retention time matching and mass spectrometry. For crystallographic validation, SHELX software refines diffraction data to confirm bond lengths and angles (e.g., C–C = 1.54 Å, N–C = 1.47 Å) .
Q. How is the spirocyclic structure of this compound characterized experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) resolves the spirocyclic architecture. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å) are common. SHELXL refines hydrogen-bonding networks (e.g., O–H⋯N interactions at 2.89 Å) to map intermolecular interactions .
Q. What biochemical assays are used to study its role as a RIPK1 inhibitor?
- Assay Design : In vitro necroptosis inhibition is tested in U937 cells using TNF-α/cycloheximide/z-VAD-fmk treatment. IC₅₀ values are determined via cell viability assays (e.g., MTT). Western blotting detects RIPK1 phosphorylation (e.g., p-RIPK1 at Ser 166) to confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Troubleshooting : Yield variability often stems from reaction conditions (e.g., solvent polarity, temperature). For example, refluxing in dry benzene versus tetrahydrofuran (THF) alters cyclization efficiency. Systematic Design of Experiments (DoE) optimizes parameters like catalyst loading (e.g., 5–10 mol% Pd/C) .
- Validation : Cross-validate yields using LC-MS to track intermediate formation and side products.
Q. What strategies improve enantiomeric purity in asymmetric synthesis of this spirocyclic compound?
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or enzymatic kinetic resolution. Recrystallization in ethanol/water mixtures enhances diastereomeric excess (e.g., from 80% to 99% ee) .
- Catalysis : Asymmetric hydrogenation with Rh(I)-DuPHOS catalysts achieves enantioselectivity. Monitor progress via circular dichroism (CD) spectroscopy .
Q. How do in vitro and in vivo metabolic profiles of this compound differ, and what explains this discrepancy?
- In Vitro : Liver microsomal assays (e.g., human CYP3A4) identify primary metabolites (e.g., hydroxylation at the methyl group). LC-HRMS quantifies metabolic stability (e.g., t₁/₂ = 2.5 hrs) .
- In Vivo : Rodent studies reveal rapid glucuronidation due to UDP-glucuronosyltransferase (UGT) activity, reducing bioavailability. Pharmacokinetic modeling adjusts dosing regimens to account for first-pass metabolism .
Q. What crystallographic challenges arise when studying polymorphs of this compound, and how are they addressed?
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) yield distinct polymorphs (e.g., triclinic vs. monoclinic). Synchrotron radiation improves weak diffraction data for low-abundance forms .
- Refinement : SHELXL’s TWIN and BASF commands model twinned crystals, while PLATON validates hydrogen-bonding motifs (e.g., R₂²(16) dimeric networks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
